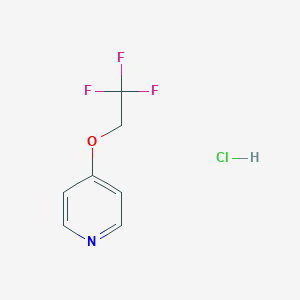

4-(2,2,2-三氟乙氧基)吡啶盐酸盐

描述

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride is a chemical compound that has gained attention in scientific research and industry. It is used as a laboratory chemical and for the synthesis of substances .

Molecular Structure Analysis

The molecular structure of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride has been confirmed by single-crystal X-ray diffraction analyses . The unit cells of the compound have monoclinic P 2 1 / c symmetry .科学研究应用

合成与化学应用

高效除草剂合成中间体

4-(2,2,2-三氟乙氧基)吡啶盐酸盐是高效除草剂合成中的关键中间体,如三氟磺隆。合成涉及霍夫曼降解、氧化氯化和重氮化-醇解等步骤 (左航东, 2010).

生命科学导向研究的构建模块

该化合物用于合成各种(三氟甲氧基)吡啶,这些化合物可以通过高效的大规模合成获得。它们是生命科学研究中的重要构建模块 (Baptiste Manteau 等,2010).

在材料化学与催化中

该化合物的固态结构特性,特别是在其氟化马尾吡啶鎓盐形式中,对材料化学和催化应用具有影响 (Norman Lu 等,2016).

医药与药学化学

合成药物化合物

该化合物用于合成具有潜在药用价值的衍生物,例如形成二氢-1H-茚并[1,2-b]吡啶 (萨马德·哈克萨尔和米拉德·戈拉米,2014).

抗菌活性

它参与合成酰胺衍生物,该衍生物显示出有希望的抗菌活性。这是通过一系列化学反应实现的,其中该化合物作为起始原料或中间体 (B. Reddy & K. Prasad, 2021).

环境与分析化学

- 酸变色性质与防伪应用:该化合物表现出酸变色性质,其荧光会随着不同酸性环境的变化而变化。这一独特性质使其可用作潜在的防伪剂 (迪帕克·德瓦迪加和 T. N. 阿希帕,2022).

安全和危害

作用机制

Target of Action

It is known to be an intermediate for lansoprazole , which targets the gastric proton pump, specifically the hydrogen/potassium adenosine tri-phosphatase (H+/K+ATPase) in parietal cells .

Mode of Action

As an intermediate for Lansoprazole, it may contribute to the inhibition of the gastric proton pump, reducing stomach acid by blocking the enzyme system .

Biochemical Pathways

As an intermediate for Lansoprazole, it may play a role in the pathway leading to the inhibition of the gastric proton pump .

Result of Action

As an intermediate for Lansoprazole, it may contribute to the reduction of stomach acid .

属性

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEKNPIJCMKDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in the synthesis of lansoprazole?

A1: 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride serves as a crucial building block in the synthesis of lansoprazole. [, ] It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction. This reaction forms an intermediate compound, which then undergoes asymmetric oxidation to yield lansoprazole. [, ]

Q2: Are there any analytical methods specifically designed for detecting trace amounts of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in lansoprazole?

A2: Yes, highly sensitive analytical techniques have been developed to quantify trace levels of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride, classified as a potential genotoxic impurity, in lansoprazole drug products. [, ] One such method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] This method demonstrates excellent separation of 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride from lansoprazole and offers a high degree of sensitivity for accurate quantification. [, ]

Q3: What makes LC-MS/MS suitable for detecting 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride in lansoprazole?

A3: LC-MS/MS offers a powerful combination of separation and detection capabilities. The liquid chromatography part effectively separates the 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride impurity from lansoprazole and other components in the sample. The mass spectrometry part then identifies and quantifies the impurity based on its unique mass-to-charge ratio. This method is particularly well-suited for detecting trace amounts of potential genotoxic impurities due to its high sensitivity and selectivity. []

Q4: Have there been any studies on improving the synthesis of lansoprazole using 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride?

A4: Research has explored optimizing the asymmetric oxidation step in lansoprazole synthesis using 4-(2,2,2-Trifluoroethoxy)pyridine hydrochloride. [] This optimization focuses on enhancing the yield of both R- and S-enantiomers of lansoprazole. Studies have investigated various factors, such as the choice of oxidizing agent and reaction conditions, to maximize the efficiency and cost-effectiveness of the synthesis process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)

![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)

![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)